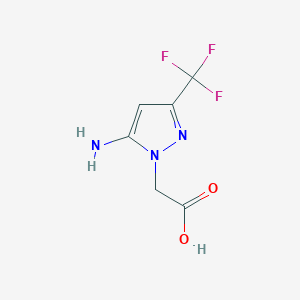
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
The compound “2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized via reactions involving fluorine . Pyrrolidine derivatives, which also share some structural features, can be synthesized from different cyclic or acyclic precursors .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, an acetic acid group, and a trifluoromethyl group. The exact structure would depend on the specific locations of these groups on the molecule .
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, related to the chemical structure of interest, have gained attention for their potential as anti-inflammatory and antibacterial agents. The location of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, significantly affects the activity profile of these compounds, indicating their utility in developing novel agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Bacterial Catabolism of Organic Compounds
Research on bacterial catabolism of organic acids, such as indole-3-acetic acid, highlights the potential for utilizing bacterial gene clusters to degrade or assimilate certain compounds. This has implications for understanding interactions between bacteria and organic compounds in various environments, including plant, soil, and human health contexts (Laird, Flores, & Leveau, 2020).
Heterocyclic Compound Synthesis
The reactivity of pyrazole derivatives makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and others, showcasing the versatility of pyrazoles in organic synthesis and the development of novel heterocyclic compounds with potential pharmaceutical applications (Gomaa & Ali, 2020).
Pyrazole Derivatives in Pharmaceutical Research
Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. The synthesis of these compounds through various methods, including under microwave conditions, underscores their significance in agrochemical and pharmaceutical industries (Sheetal et al., 2018).
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives are significant in medicinal chemistry due to their wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This highlights the importance of pyrazole carboxylic acid derivatives as scaffolds in the synthesis of biologically active compounds (Cetin, 2020).
Future Directions
Properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c7-6(8,9)3-1-4(10)12(11-3)2-5(13)14/h1H,2,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFWHQRTDOMELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

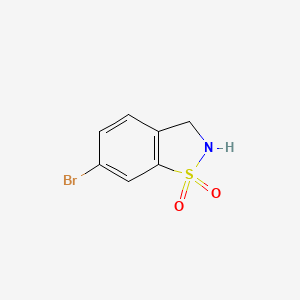

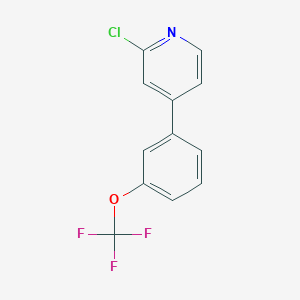
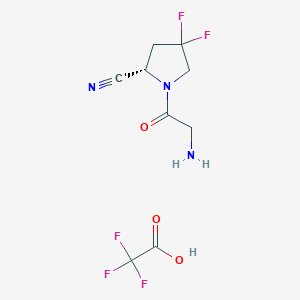
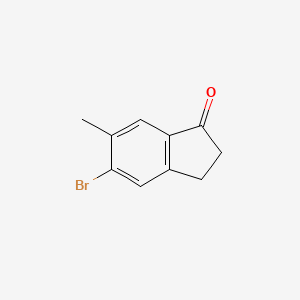

![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

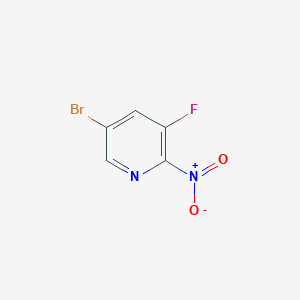
![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
